
3-Amino-5-(3-methylphenyl)benzoic acid
Overview
Description
3-Amino-5-(3-methylphenyl)benzoic acid is an organic compound with a complex structure that includes both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride under controlled conditions . The reaction typically requires a solvent such as dimethylformamide and a coupling agent like EDC·HCl to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and selectivity . The use of microreactors also reduces reaction times and improves overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(3-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-Amino-5-(3-methylphenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-(3-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-methoxybenzoic acid
- 3-Amino-5-(trifluoromethyl)benzoic acid
- 3-(Methylamino)benzoic acid
Comparison
Compared to similar compounds, 3-Amino-5-(3-methylphenyl)benzoic acid is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a material with specific properties .
Biological Activity
3-Amino-5-(3-methylphenyl)benzoic acid (AMBA) is an organic compound notable for its structural complexity and potential therapeutic applications. With the molecular formula C13H13NO2, it features both amino and carboxylic acid functional groups, making it a subject of interest in medicinal chemistry and biological studies. This article discusses the biological activity of AMBA, focusing on its therapeutic properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of AMBA includes a benzoic acid moiety with an amino group at the 3-position and a 3-methylphenyl group at the 5-position. This unique configuration influences its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C13H13NO2 |
Molecular Weight | 215.25 g/mol |
Functional Groups | Amino, Carboxylic Acid |
Solubility | Soluble in organic solvents |
Therapeutic Properties
Research indicates that AMBA exhibits several therapeutic activities , particularly in the fields of anti-inflammatory and anticancer research:
- Anti-inflammatory Activity : AMBA has been shown to inhibit inflammatory pathways, potentially reducing conditions such as arthritis and other inflammatory diseases. Studies suggest that AMBA may modulate cytokine production and inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Anticancer Activity : Preliminary studies indicate that AMBA may possess anticancer properties by inducing apoptosis in cancer cells. It appears to affect cell cycle regulation and promote cell death in various cancer lines, including breast and prostate cancer cells.
The mechanism by which AMBA exerts its biological effects involves interaction with specific molecular targets:
- Receptor Binding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target receptors.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and tumor growth, such as COX enzymes and various kinases.
Case Studies
- Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of AMBA significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.
- Anticancer Properties : In vitro tests showed that AMBA treatment led to a dose-dependent decrease in viability of MCF-7 breast cancer cells, with observed morphological changes consistent with apoptosis.
Research Findings
Recent research has focused on the synthesis and optimization of AMBA for enhanced biological activity:
- Synthesis Methods : Various synthetic routes have been explored for AMBA, including acylation reactions that allow for selective functionalization while maintaining structural integrity. Continuous flow microreactor systems have been employed to improve yields and selectivity during synthesis.
- Biochemical Pathways : Investigations into the biochemical pathways affected by AMBA reveal its influence on cellular signaling cascades related to inflammation and apoptosis. Understanding these pathways is crucial for assessing its therapeutic potential.
Properties
IUPAC Name |
3-amino-5-(3-methylphenyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-2-4-10(5-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,15H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJYMXORZOQDSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562244 | |
Record name | 5-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129192-16-1 | |
Record name | 5-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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